molecular formula C21H44O2Sn B14291923 Tributyl[cyclohexyl(methoxymethoxy)methyl]stannane CAS No. 113248-99-0

Tributyl[cyclohexyl(methoxymethoxy)methyl]stannane

Cat. No.: B14291923
CAS No.: 113248-99-0
M. Wt: 447.3 g/mol
InChI Key: ROBRWFMPYXEJEV-UHFFFAOYSA-N
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Description

Tributyl[cyclohexyl(methoxymethoxy)methyl]stannane is an organotin compound with the molecular formula C15H34O2Sn. It is a derivative of stannane, where the tin atom is bonded to three butyl groups and one cyclohexyl(methoxymethoxy)methyl group. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tributyl[cyclohexyl(methoxymethoxy)methyl]stannane typically involves the reaction of tributyltin hydride with cyclohexyl(methoxymethoxy)methyl chloride. The reaction is carried out in the presence of a base, such as sodium hydride, in an inert solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using industrial-scale chromatography or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

Tributyl[cyclohexyl(methoxymethoxy)methyl]stannane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding stannic oxide.

    Reduction: It can be reduced to form the corresponding stannane.

    Substitution: The methoxymethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.

Major Products Formed

    Oxidation: Stannic oxide and cyclohexyl(methoxymethoxy)methyl alcohol.

    Reduction: Tributylstannane and cyclohexyl(methoxymethoxy)methyl alcohol.

    Substitution: Various substituted stannanes depending on the nucleophile used.

Scientific Research Applications

Tributyl[cyclohexyl(methoxymethoxy)methyl]stannane has several applications in scientific research:

Mechanism of Action

The mechanism of action of tributyl[cyclohexyl(methoxymethoxy)methyl]stannane involves the formation of a stable complex with the target molecule. The tin atom acts as a Lewis acid, coordinating with electron-rich sites on the target molecule. This interaction facilitates various chemical transformations, such as nucleophilic substitution and addition reactions .

Comparison with Similar Compounds

Similar Compounds

    Tributyl[(methoxymethoxy)methyl]stannane: Similar structure but lacks the cyclohexyl group.

    Tributyl[2-ethoxyethenyl]stannane: Contains an ethoxyethenyl group instead of the cyclohexyl(methoxymethoxy)methyl group.

    Tributyl(1-ethoxyvinyl)tin: Contains an ethoxyvinyl group.

Uniqueness

Tributyl[cyclohexyl(methoxymethoxy)methyl]stannane is unique due to the presence of the cyclohexyl group, which imparts different steric and electronic properties compared to its analogs. This uniqueness makes it particularly useful in specific organic synthesis applications where these properties are advantageous .

Properties

CAS No.

113248-99-0

Molecular Formula

C21H44O2Sn

Molecular Weight

447.3 g/mol

IUPAC Name

tributyl-[cyclohexyl(methoxymethoxy)methyl]stannane

InChI

InChI=1S/C9H17O2.3C4H9.Sn/c1-10-8-11-7-9-5-3-2-4-6-9;3*1-3-4-2;/h7,9H,2-6,8H2,1H3;3*1,3-4H2,2H3;

InChI Key

ROBRWFMPYXEJEV-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(C1CCCCC1)OCOC

Origin of Product

United States

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